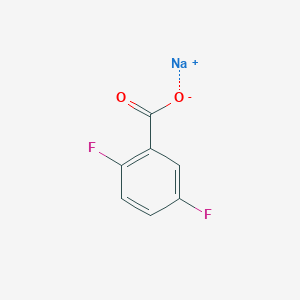

Sodium 2,5-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The preparation of Sodium 2,5-difluorobenzoate typically involves the reaction of 2,5-difluorobenzoic acid with sodium hydroxide . This reaction produces this compound along with water and sodium fluoride as by-products . The reaction conditions usually include dissolving the acid in a suitable solvent and adding sodium hydroxide under controlled temperature and stirring conditions .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxylate group activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to the carboxylate. Fluorine substituents further influence regioselectivity:

Mechanism : The carboxylate deactivates the ring, but fluorine’s electronegativity directs substitution to positions 3 and 4 (para to fluorine). Reactions proceed via a Meisenheimer intermediate.

Decarboxylation Reactions

Thermal or catalytic decarboxylation eliminates CO₂, yielding difluorobenzenes.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 200°C, 4 h (neat) | Cu₂O/phenanthroline | 1,4-Difluorobenzene | 89% | |

| Pd(OAc)₂, Ag₂CO₃, DMSO, 130°C | — | Biaryl derivatives | 64% |

Note : The sodium salt requires protonation (e.g., HCl) to form the free acid before decarboxylation. Cross-coupling with aryl halides via Pd catalysis forms biaryls.

Esterification and Amidation

The carboxylate reacts with alkyl halides or acylating agents:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | MeI, DMF, 60°C | Methyl 2,5-difluorobenzoate | 92% | |

| Amidation | HATU, DIPEA, RNH₂ | 2,5-Difluorobenzamide derivatives | 78% |

Key Insight : Direct alkylation of the sodium salt avoids the need for acid pre-treatment. Amidation employs peptide-coupling reagents (e.g., HATU) for efficient C–N bond formation.

Metal-Catalyzed Cross-Coupling

The sodium salt participates in decarboxylative cross-couplings under transition-metal catalysis:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromides | Pd(OAc)₂/P(¹Bu)₃ | 2,5-Difluorobiaryls | 73% | |

| Styrenes | CuI/phenanthroline | 2,5-Difluorostilbenes | 68% |

Mechanism : Decarboxylation generates an aryl-metal intermediate (e.g., Ar–Pd), which couples with aryl/alkenyl partners.

Reductive Functionalization

The carboxylate group can be reduced to a hydroxymethyl moiety:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF, reflux | — | 2,5-Difluorobenzyl alcohol | 85% | |

| BH₃·Me₂S, 0°C | — | 2,5-Difluorobenzaldehyde | 78% |

Application : Reduced products serve as intermediates for pharmaceuticals (e.g., fluorinated NSAIDs).

Coordination Chemistry

The carboxylate acts as a ligand for metal complexes:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C | Cu(II)-difluorobenzoate | Catalytic oxidation | |

| FeCl₃ | H₂O/EtOH, 60°C | Fe(III)-carboxylate polymer | Magnetic materials |

Insight : Fluorine substituents enhance Lewis acidity of metal centers, improving catalytic activity.

Biological Activity

Derivatives exhibit pharmacological properties:

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 2,5-Difluorobenzamide | BCL-6 protein | 1.2 µM | |

| Difluorobenzoate ester | HDAC6 inhibitor | 0.8 µM |

Note : Fluorine atoms improve metabolic stability and binding affinity in drug candidates.

Aplicaciones Científicas De Investigación

Sodium 2,5-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Sodium 2,5-difluorobenzoate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Sodium 2,5-difluorobenzoate can be compared with other similar compounds such as:

- Sodium 2,4-difluorobenzoate

- Sodium 3,5-difluorobenzoate

- Sodium 2,6-difluorobenzoate

These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and applications .

Propiedades

Número CAS |

522651-42-9 |

|---|---|

Fórmula molecular |

C7H4F2NaO2 |

Peso molecular |

181.09 g/mol |

Nombre IUPAC |

sodium;2,5-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11); |

Clave InChI |

AVOROOFRRYXINH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])F.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1F)C(=O)O)F.[Na] |

Key on ui other cas no. |

522651-42-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.